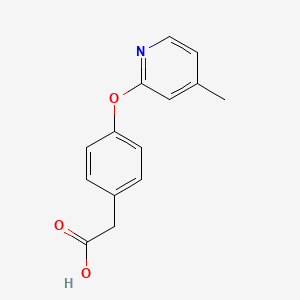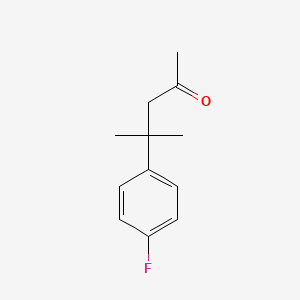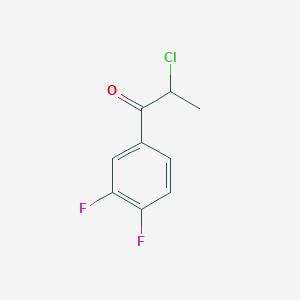
2-Chloro-1-(3,4-difluorophenyl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(3,4-difluorophenyl)propan-1-one is a chemical compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-(3,4-difluorophenyl)propan-1-one is 1S/C9H7ClF2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .Physical And Chemical Properties Analysis
2-Chloro-1-(3,4-difluorophenyl)propan-1-one is a liquid at room temperature . It has a molecular weight of 204.6 .Wissenschaftliche Forschungsanwendungen
Chiral Intermediate for Ticagrelor Synthesis
The compound 2-Chloro-1-(3,4-difluorophenyl)propan-1-one serves as a crucial chiral intermediate in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. Through enzymatic bioreduction using a ketoreductase (KRED), the compound is transformed into (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, demonstrating high conversion and enantiomeric excess, ultimately simplifying production processes and enhancing safety in industrial applications. This biocatalytic approach is highlighted for its green and environmentally sound methodology, showcasing the chemical's role in developing heart disease treatments (Guo et al., 2017).
Photocyclization to Flavones
Another application involves the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, including 2-Chloro-1-(3,4-difluorophenyl)propan-1-one, to flavones. This process is contingent on the nature of the halogen atom and the presence of electron-donor groups on the phenyl ring, leading to the formation of flavones under specific conditions. The findings illustrate the compound's utility in synthesizing complex organic structures through photochemical reactions, contributing to the field of organic synthesis and material science (Košmrlj & Šket, 2007).
Molecular Structure and Computational Studies
The compound's molecular structure and properties have been the subject of computational studies, including first order hyperpolarizability, NBO analysis, and HOMO-LUMO, MEP analysis. These studies provide insights into the compound's electronic structure, stability, and potential as a material for nonlinear optical (NLO) applications. The detailed computational analysis underscores the compound's significance in the development of materials with specific electronic and optical properties, relevant to fields such as materials science and photonic technologies (Najiya et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-(3,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKODLKJWJRDZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,4-difluorophenyl)propan-1-one | |
CAS RN |
561009-02-7 | |
| Record name | 2-chloro-1-(3,4-difluorophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384479.png)
![4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine](/img/structure/B3384489.png)


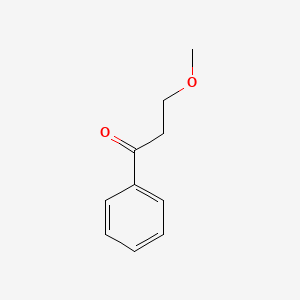
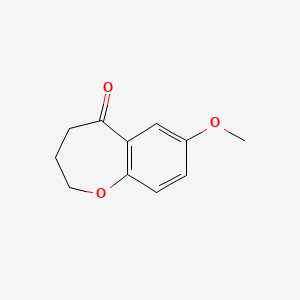
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B3384523.png)


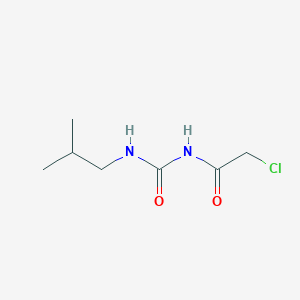
![Sodium 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-YL)propanoate](/img/structure/B3384563.png)
![2,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B3384565.png)
